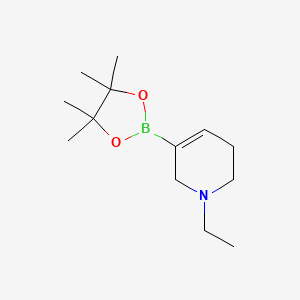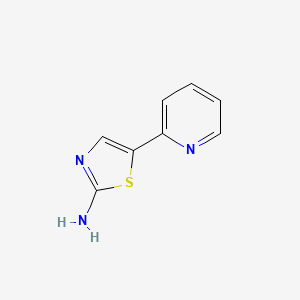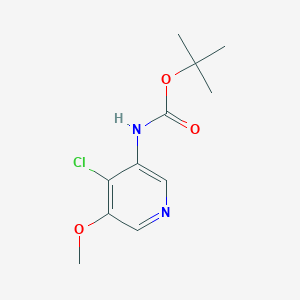
2-Methyl-2-(4-((phenylthio)methyl)phenyl)propanenitrile
Descripción general
Descripción
“2-Methyl-2-(4-((phenylthio)methyl)phenyl)propanenitrile” is a chemical compound with the molecular formula C17H17NS . It has a molecular weight of 267.38900 . This compound is also referred to as PMP or PMMA.
Synthesis Analysis
The synthesis of this compound involves the use of 2-(4-(Bromomethyl)phenyl)-2-methylpropanenitrile and Thiophenol . The reaction yields approximately 80% of the desired product . More detailed information about the synthesis process can be found in the patent by Progenics Pharmaceuticals, Inc .Molecular Structure Analysis
The exact mass of this compound is 267.10800 . It has a LogP value of 4.78008, indicating its lipophilicity . The Polar Surface Area (PSA) is 49.09000 , which can influence its permeability across biological membranes.Aplicaciones Científicas De Investigación
Chemical Synthesis
This compound is utilized in chemical synthesis due to its unique structure, which allows it to act as an intermediate in the formation of more complex molecules. Its phenylthio group can serve as a directing group or a leaving group in various synthetic pathways .
Medicinal Chemistry
In medicinal chemistry, researchers explore this compound for its potential as a precursor in the synthesis of pharmaceuticals. The presence of the nitrile group makes it a candidate for further functionalization into amides or amines, which are common in drug molecules.
Material Science
The compound’s molecular structure suggests potential applications in material science, particularly in the development of new polymers. Its ability to polymerize through the nitrile group could lead to the creation of novel polymeric materials with specific properties.
Catalysis
Due to its sulfur-containing phenylthio group, this compound may be investigated for use in catalysis. Sulfur-containing ligands are known to impart unique reactivity to metal catalysts, which could be beneficial in various catalytic processes .
Agrochemical Research
In agrochemical research, the compound could be studied for its use in the synthesis of pesticides or herbicides. The phenylthio group is a common moiety in many agrochemicals, and its modification could lead to new products with improved efficacy.
Analytical Chemistry
The compound’s distinct chemical groups make it a potential standard or reagent in analytical chemistry. It could be used in chromatography or spectroscopy as a reference compound to identify or quantify similar structures.
Nanotechnology
Researchers might explore the use of this compound in nanotechnology, particularly in the design of organic semiconductors or molecular electronics. Its rigid structure and electronic properties could be advantageous in these fields.
Environmental Science
Finally, the compound could have applications in environmental science. Its potential to bind heavy metals or pollutants through the phenylthio group could be harnessed in the development of new remediation technologies.
Propiedades
IUPAC Name |
2-methyl-2-[4-(phenylsulfanylmethyl)phenyl]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NS/c1-17(2,13-18)15-10-8-14(9-11-15)12-19-16-6-4-3-5-7-16/h3-11H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGMJQMTZISMER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=C(C=C1)CSC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671861 | |
| Record name | 2-Methyl-2-{4-[(phenylsulfanyl)methyl]phenyl}propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(4-((phenylthio)methyl)phenyl)propanenitrile | |
CAS RN |
1185311-16-3 | |
| Record name | 2-Methyl-2-{4-[(phenylsulfanyl)methyl]phenyl}propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl 4-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1440099.png)
![tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1440102.png)



![1'-(Tert-butoxycarbonyl)spiro[indoline-3,4'-piperidine]-5-carboxylic acid](/img/structure/B1440110.png)

![Tert-butyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1440112.png)

![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1440115.png)


![3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid](/img/structure/B1440119.png)